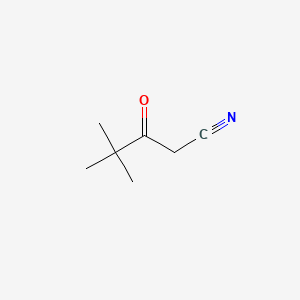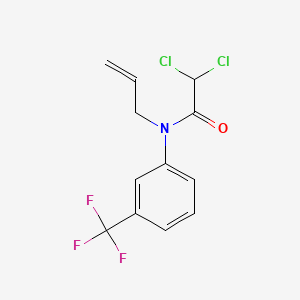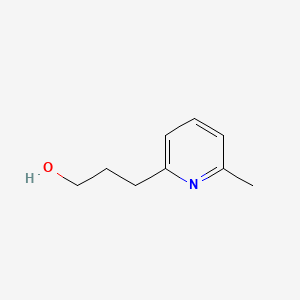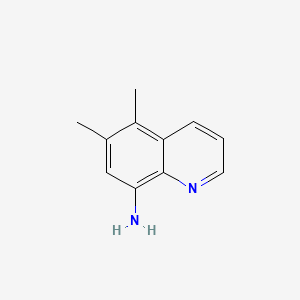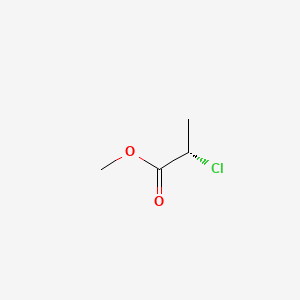
(S)-methyl 2-chloropropanoate
Vue d'ensemble
Description
(S)-methyl 2-chloropropanoate is a chiral ester with the molecular formula C4H7ClO2. It is a colorless to almost colorless liquid with a characteristic ether-like odor. This compound is significant in various chemical syntheses due to its chiral nature and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-methyl 2-chloropropanoate can be synthesized through several methods. One common method involves the chlorination of methyl lactate. The process typically includes the following steps:
Preparation of Vilmerier Reagent: This involves reacting bis(trichloromethyl) carbonate with anhydrous N,N-dimethylacetamide at low temperatures (0-5°C) to form a Vilmerier reagent solution.
Chlorination Reaction: The Vilmerier reagent solution is then reacted with methyl lactate at 20-30°C, followed by heating to 60°C to complete the chlorination reaction.
Purification: The reaction mixture is washed with water, and the product is isolated by distillation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-methyl 2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form (S)-2-chloropropanoic acid and methanol.
Reduction: The ester group can be reduced to form (S)-2-chloropropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Typically performed under basic conditions using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: (S)-2-chloropropanol.
Hydrolysis: (S)-2-chloropropanoic acid and methanol.
Reduction: (S)-2-chloropropanol.
Applications De Recherche Scientifique
(S)-methyl 2-chloropropanoate is used in various scientific research applications, including:
Chiral Synthesis: It serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the synthesis of chiral intermediates for drug development.
Agricultural Chemistry: Employed in the production of herbicides and plant growth regulators.
Material Science: Utilized in the synthesis of chiral polymers and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (S)-methyl 2-chloropropanoate involves its reactivity as a chiral ester. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial in its role as a chiral building block in various syntheses. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-chloropropanoic acid: A similar compound where the ester group is replaced by a carboxylic acid group.
Methyl 2-chloropropanoate: The racemic mixture of the compound, which lacks the chiral specificity of (S)-methyl 2-chloropropanoate.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific optical activity and reactivity as a chiral ester distinguish it from its racemic counterpart and other similar compounds.
Propriétés
IUPAC Name |
methyl (2S)-2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888377 | |
| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73246-45-4 | |
| Record name | (-)-Methyl 2-chloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73246-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloropropanoate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073246454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Methyl (S)-2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROPROPANOATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I72Y13KL31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Methyl (S)-(-)-2-chloropropionate be used in the synthesis of chiral amides?
A1: Methyl (S)-(-)-2-chloropropionate serves as a valuable starting material for preparing optically active amides. Research demonstrates its conversion to (S)-(+)-N,N-diethyl-2-chloropropionamide using a Lewis acid catalyst and diethylamine. [] This method highlights the potential of using Methyl (S)-(-)-2-chloropropionate as a chiral building block in organic synthesis, particularly for creating amides with specific stereochemistry. For more details, please refer to: .
Q2: Does Methyl (S)-(-)-2-chloropropionate exhibit different reactivity with enzymes compared to its enantiomer?
A2: Yes, both Methyl (S)-(-)-2-chloropropionate and its (R)-enantiomer display distinct reactivity with certain enzymes. Studies using Candida rugosa lipase isoenzymes A and B demonstrated their preference for hydrolyzing the (R)-enantiomer of methyl 2-chloropropionate. [] This selectivity highlights the potential of these enzymes in chiral resolution processes, specifically for separating the enantiomers of methyl 2-chloropropionate. For further details, please refer to: .
Q3: Can Methyl (S)-(-)-2-chloropropionate be synthesized from a renewable resource?
A3: Research indicates that Methyl (S)-(-)-2-chloropropionate can be synthesized from methyl (R)-2-hydroxypropionate, a readily available chiral pool material. [] This method employs a Vilsmeier reagent, generated from thionyl chloride and dimethylformamide (DMF), as the chlorinating agent. This approach not only offers high yield and optical purity but also utilizes readily available starting materials, making it a potentially more sustainable synthetic route. For details on this synthesis, please refer to: .
Q4: Can Methyl (S)-(-)-2-chloropropionate be used to create dinuclear metal complexes?
A4: Research demonstrates that Methyl (S)-(-)-2-chloropropionate can react with dinuclear iridium complexes. It undergoes an oxidative addition reaction with [{Ir(μ-Pz)(CNBut)2}2] (Pz = pyrazolate), yielding chiral diiridium complexes. [] This reaction highlights the potential of using Methyl (S)-(-)-2-chloropropionate for creating chiral metal complexes, opening doors for applications in asymmetric catalysis. For a deeper understanding of this reaction, please refer to: .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


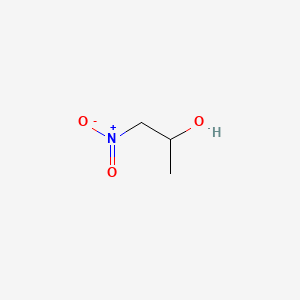
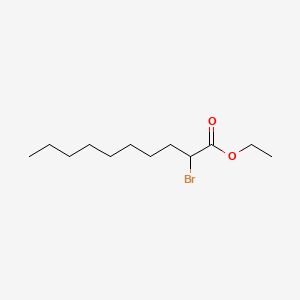
![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
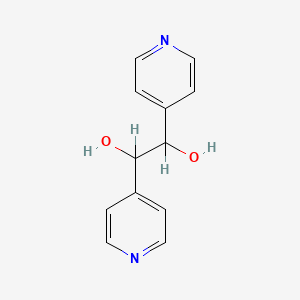

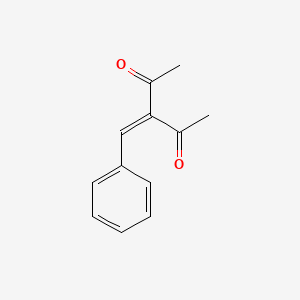
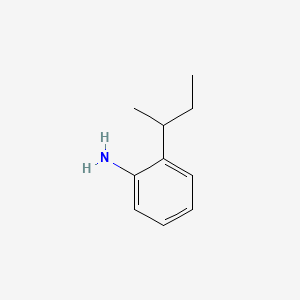
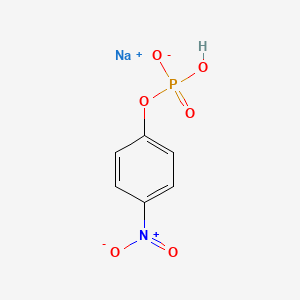
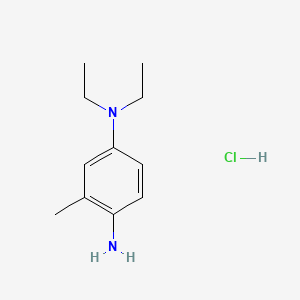
![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)
